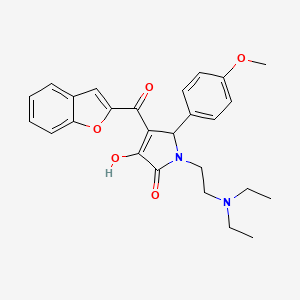

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Description

The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one (hereafter referred to as the "target compound") is a pyrrol-2-one derivative featuring a benzofuran-2-carbonyl group at position 4, a diethylaminoethyl substituent at position 1, a hydroxy group at position 3, and a 4-methoxyphenyl moiety at position 5. The diethylaminoethyl group enhances solubility in physiological environments, while the benzofuran and 4-methoxyphenyl groups contribute to π-π stacking and hydrophobic interactions .

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O5/c1-4-27(5-2)14-15-28-23(17-10-12-19(32-3)13-11-17)22(25(30)26(28)31)24(29)21-16-18-8-6-7-9-20(18)33-21/h6-13,16,23,30H,4-5,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATCRBBPQUSWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological activity. The presence of a benzofuran moiety is significant, as benzofuran derivatives are known for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, derivatives similar to the compound have shown significant antiproliferative effects against various cancer cell lines. A study reported that benzofuran-based compounds induced apoptosis in MDA-MB-231 breast cancer cells, increasing early and late apoptosis rates significantly (from 1.46% in controls to 34.29% in treated cells) .

Table 1: Effects on Apoptosis in MDA-MB-231 Cells

| Compound | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % | Necrosis % |

|---|---|---|---|---|

| Control | 1.46 | 0.47 | 0.31 | 0.68 |

| Benzofuran Derivative (9e) | 34.29 | 8.11 | 23.77 | 2.41 |

Inhibition of Carbonic Anhydrase

Another critical aspect of the biological activity of benzofuran derivatives is their interaction with carbonic anhydrase (CA) enzymes, which play a vital role in various physiological processes. Certain benzofuran derivatives have been identified as effective inhibitors of human carbonic anhydrase isoforms, particularly hCA II and hCA IX, with inhibition constants (KIs) in the submicromolar range . This inhibition can lead to therapeutic applications in conditions like glaucoma and cancer.

Table 2: Inhibition Constants for Benzofuran Derivatives

| Compound | hCA Isoform | Inhibition Constant (μM) |

|---|---|---|

| Benzofuran Derivative 9b | hCA IX | 0.91 |

| Benzofuran Derivative 9e | hCA II | 3.1 |

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction or activation of caspases.

- Enzyme Inhibition : By inhibiting carbonic anhydrase, the compound may alter bicarbonate ion concentration and pH levels within tissues, impacting tumor microenvironments and cellular metabolism.

Case Studies

Several case studies have explored the therapeutic potential of benzofuran derivatives:

- Antitumor Activity : A study demonstrated that a related benzofuran derivative significantly inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

- Neuroprotective Effects : Other research has indicated that benzofuran compounds exhibit neuroprotective properties through antioxidant mechanisms and modulation of neuroinflammatory responses.

Scientific Research Applications

The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one exhibits a range of applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry. This article explores its potential therapeutic roles, mechanisms of action, and relevant case studies.

Structural Highlights

- Benzofuran Ring : Contributes to the compound's ability to interact with biological targets.

- Pyrrolone Core : Known for its diverse biological activities, including anti-inflammatory and analgesic properties.

- Diethylaminoethyl Group : Enhances solubility and may influence receptor binding.

Anticancer Activity

Research indicates that compounds with similar structures can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor-induced immunosuppression. By inhibiting IDO, these compounds may enhance the effectiveness of cancer therapies by restoring immune function against tumors .

Neuroprotective Effects

Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The benzofuran component is believed to play a role in modulating neuroinflammation and oxidative stress .

Anti-inflammatory Properties

The hydroxyl group on the pyrrolone structure is known to contribute to anti-inflammatory effects. Compounds with similar functionalities have shown promise in reducing inflammation through various pathways, including inhibition of pro-inflammatory cytokines .

Enzyme Inhibition

The compound's mechanism primarily revolves around the inhibition of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. The inhibition of IDO is particularly noteworthy as it affects tryptophan metabolism, leading to enhanced T-cell activity against tumors .

Receptor Interaction

The diethylaminoethyl moiety suggests potential interactions with neurotransmitter receptors, which could explain neuroprotective effects. This interaction may also influence mood and cognitive functions, making it a candidate for further exploration in psychiatric disorders .

Case Study 1: Cancer Treatment Enhancement

A study explored the combination of this compound with standard chemotherapy agents. Results indicated that co-administration significantly improved tumor regression rates compared to chemotherapy alone. The proposed mechanism involved enhanced immune response due to IDO inhibition .

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and improved cognitive function as assessed by behavioral tests. These findings suggest potential applications in developing therapies for Alzheimer's disease .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a pyrrol-2-one core with multiple analogs (Table 1). Key differences lie in substituents at positions 1, 4, and 5, which influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Pyrrol-2-one Derivatives

Key Research Findings

Benzofuran vs.

Role of Methoxy Groups: The 4-methoxyphenyl group in the target compound may mimic tyrosine residues in enzyme substrates, a feature absent in compounds with nitro or dimethylamino substituents ().

Diethylaminoethyl Advantage: This substituent is rare in analogs but critical for solubility. Compound 618424-10-5 () shares this feature, though its benzyloxy group may limit blood-brain barrier penetration compared to the target compound’s methoxy group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.